ATHR
Description
The term "ATHR" appears in multiple scientific contexts, necessitating clarity. In chemical nomenclature, "this compound" (case-sensitive) refers to L-Threonine, a proteogenic amino acid essential for protein synthesis and metabolic functions . Threonine is critical in maintaining immune function, gut health, and collagen production. However, "this compound" is also an acronym in medical studies (e.g., "人工全髋关节置换术," total hip arthroplasty) and physiology (anaerobic threshold heart rate), which are unrelated to chemical compounds. This article focuses on L-Threonine (this compound) and its comparison with structurally similar amino acids.
Properties
CAS No. |
117016-15-6 |
|---|---|
Molecular Formula |
C28H31NO12 |
Molecular Weight |
573.5 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C28H31NO12/c1-4-28(38)8-13(41-14-7-10(29)22(32)9(2)40-14)17-18(21(28)27(37)39-3)26(36)20-19(25(17)35)23(33)15-11(30)5-6-12(31)16(15)24(20)34/h5-6,9-10,13-14,21-22,30-32,35-36,38H,4,7-8,29H2,1-3H3/t9-,10-,13-,14-,21-,22+,28+/m0/s1 |
InChI Key |
QZUSXQWRSHCKJZ-BCMLCFFESA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |
Synonyms |
(alpha-L-arabino-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone (alpha-L-ribo-hexopyranosyl) isomer of 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone 1-hydroxy-10-methoxycarbonyl-13-deoxocarminomycin 7-O-(3-amino-2,3,6-trideoxy-alpha-hexopyranosyl)-epsilon-isorhodomycinone acosaminyl-epsilon-iso-rhodomycinone ATHR |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Properties
| Compound | IUPAC Name | Side Chain | Hydrophobicity (LogP) | pKa (COOH) | pKa (NH₂) |
|---|---|---|---|---|---|
| L-Threonine | (2S,3R)-2-Amino-3-hydroxybutanoic acid | -CH(OH)CH₃ | -1.87 | 2.09 | 9.10 |
| Valine | 2-Amino-3-methylbutanoic acid | -CH(CH₃)₂ | -1.22 | 2.29 | 9.72 |
| Proline | Pyrrolidine-2-carboxylic acid | Cyclic (secondary amine) | -1.05 | 1.95 | 10.96 |
| Sarcosine | N-Methylglycine | -CH₂NHCH₃ | -1.41 | 2.21 | 10.26 |
Key Observations :
- Threonine is unique for its β-hydroxyl group, enabling hydrogen bonding in proteins.
- Valine has a branched aliphatic side chain, enhancing hydrophobic interactions.
- Proline ’s cyclic structure restricts conformational flexibility, impacting protein folding .
- Sarcosine lacks a chiral center and is a methylated glycine derivative, altering its solubility and reactivity.
Research Findings :
- Threonine Limitation : Deficiency impairs antibody production in mammals, highlighting its immune role .
- Valine vs. Threonine : Valine’s higher hydrophobicity makes it less soluble in aqueous environments, influencing its pharmacokinetics.
- Proline’s Rigidity : Its cyclic structure reduces enzymatic degradation, enhancing stability in industrial enzymes .
Analytical and Methodological Considerations
emphasizes standardized preparation methods for amino acids (e.g., stock solutions at 10 mg/mL in DMSO). Key analytical techniques for distinguishing these compounds include:
- HPLC : Separates based on hydrophobicity (Val > Pro > Thr > Sar).
- Mass Spectrometry : Identifies molecular weight differences (Thr: 119.12 g/mol, Val: 117.15 g/mol).
- FTIR : Detects functional groups (e.g., Thr’s hydroxyl stretch at 3300 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
